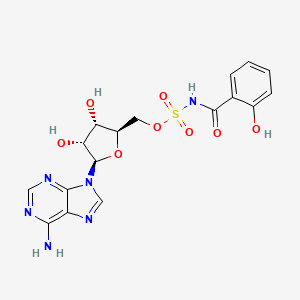

Salicyl-AMS

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O8S/c18-14-11-15(20-6-19-14)23(7-21-11)17-13(26)12(25)10(31-17)5-30-32(28,29)22-16(27)8-3-1-2-4-9(8)24/h1-4,6-7,10,12-13,17,24-26H,5H2,(H,22,27)(H2,18,19,20)/t10-,12-,13-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SABYITLYKSVAAD-CNEMSGBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)NS(=O)(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301345783 | |

| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863238-55-5 | |

| Record name | 5'-O-[(2-Hydroxybenzoyl)sulfamoyl]adenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301345783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Salicyl-AMS Action in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicyl-AMS (5′-O-[N-(salicyl)sulfamoyl]adenosine) is a first-in-class antibacterial agent that targets the biosynthesis of mycobactin siderophores in Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its molecular target, and the downstream consequences of its inhibitory activity. The document includes a detailed analysis of its biochemical and whole-cell activity, a summary of key quantitative data, comprehensive experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug developers working on novel anti-tubercular agents.

Introduction: Targeting Iron Acquisition in M. tuberculosis

Iron is an essential micronutrient for the growth and virulence of Mycobacterium tuberculosis.[1] Within the host, iron is tightly sequestered by high-affinity proteins, creating an iron-limited environment for invading pathogens.[1] To overcome this, Mtb has evolved a sophisticated iron acquisition system based on the synthesis and secretion of small-molecule iron chelators called siderophores.[2] The primary siderophores in Mtb are the mycobactins, which are cell-wall associated, and the carboxymycobactins, which are secreted.[1] These molecules scavenge ferric iron from the host environment and transport it back into the bacterial cell.[1] The biosynthesis of mycobactins is therefore a critical virulence pathway and an attractive target for the development of new anti-tubercular drugs.[1][3]

This compound was rationally designed as an inhibitor of this crucial pathway.[2][3] It is a synthetic nucleoside antibiotic that acts as a potent and selective inhibitor of MbtA, a key enzyme in the mycobactin biosynthesis pathway.[2][3] By inhibiting MbtA, this compound effectively blocks the production of mycobactins, leading to iron starvation and subsequent growth inhibition of Mtb.[3] This novel mechanism of action makes this compound a promising lead compound for the development of new drugs to combat drug-resistant tuberculosis.[3][4]

The Molecular Target: MbtA

The primary molecular target of this compound in M. tuberculosis is MbtA, a salicylate adenylation enzyme.[2][3] MbtA is a bifunctional enzyme that catalyzes the first committed step in mycobactin biosynthesis.[5][6] This process involves two half-reactions:

-

Adenylation of Salicylic Acid: MbtA utilizes ATP to adenylate salicylic acid, forming a salicyl-AMP intermediate that remains non-covalently bound to the enzyme's active site.[3][7]

-

Transfer to MbtB: The salicyl moiety is then transferred from salicyl-AMP to the phosphopantetheinyl arm of the carrier protein domain of the peptide synthetase MbtB.[3]

This two-step reaction, catalyzed by MbtA, is the initiation point for the assembly of the mycobactin siderophore.[5][8]

Mechanism of Inhibition

This compound is a potent, competitive, and tight-binding inhibitor of MbtA.[3][7] It was designed as a stable mimetic of the salicyl-AMP reaction intermediate.[2][5] By mimicking this intermediate, this compound binds with high affinity to the active site of MbtA, preventing the binding of the natural substrates, salicylic acid and ATP.[2] This competitive inhibition effectively blocks the adenylation of salicylic acid, the essential first step in mycobactin biosynthesis.[8] The inhibition by this compound is characterized by a slow-onset, tight-binding mechanism, indicating a high affinity and long residence time in the MbtA active site.[7]

Signaling Pathway of MbtA Inhibition

The following diagram illustrates the mechanism of this compound in disrupting the mycobactin biosynthesis pathway.

Caption: Mechanism of this compound inhibition of MbtA.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its analogues from various studies.

Table 1: In Vitro MbtA Inhibition

| Compound | Ki (nM) | Kiapp (nM) | konapp (104 M-1s-1) | koff (10-4 s-1) |

| This compound | 1.1 ± 0.1 | 1.2 ± 0.1 | 10 ± 1 | 1.2 ± 0.1 |

Data from Bythrow et al., 2019.[3]

Table 2: Whole-Cell Activity against M. tuberculosis

| Compound | MIC (µg/mL) in iron-depleted media |

| This compound | 0.5 |

Data from Lun et al., 2013.[1]

Table 3: In Vivo Efficacy in a Mouse Model of Tuberculosis

| Treatment Group | Dose (mg/kg) | Log10 CFU Reduction in Lungs (vs. untreated) |

| This compound (Low Dose) | 5.6 | 0.87 |

| This compound (High Dose) | 16.7 | 1.10 |

Data from Lun et al., 2013, after 2 weeks of treatment.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

MbtA Enzyme Inhibition Assay (ATP-32PPi Exchange Assay)

This assay measures the adenylation activity of MbtA by quantifying the exchange of radiolabeled pyrophosphate ([32P]PPi) into ATP.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 75 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT, 250 µM salicylic acid, 10 mM ATP, and 1 mM [32P]PPi.[9]

-

Enzyme Addition: Add recombinant MbtA (typically 5–10 nM) to the reaction mixture to initiate the reaction.[9]

-

Incubation: Incubate the reaction at 37°C.[9]

-

Quenching: At various time points, quench the reaction by adding an equal volume of quenching solution (e.g., 1 M perchloric acid).

-

Separation: Separate the [32P]ATP formed from the unreacted [32P]PPi using thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Quantification: Quantify the amount of [32P]ATP formed by phosphorimaging or scintillation counting.

-

Inhibitor Studies: For inhibitor studies, pre-incubate MbtA with varying concentrations of this compound before adding the substrates to initiate the reaction.

Whole-Cell Antimycobacterial Activity Assay (alamarBlue Assay)

This assay determines the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis under iron-depleted conditions.

Protocol:

-

Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.

-

Iron-Depleted Medium: Prepare iron-depleted Middlebrook 7H9 medium by treating with Chelex 100 resin.

-

Serial Dilutions: Prepare two-fold serial dilutions of this compound in a 96-well microplate.

-

Inoculation: Inoculate the wells with a standardized suspension of M. tuberculosis to a final density of ~5 x 105 CFU/mL.

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

alamarBlue Addition: Add alamarBlue reagent to each well and incubate for an additional 12-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents a color change of the alamarBlue reagent from blue to pink, indicating inhibition of bacterial growth.

In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol describes the assessment of this compound efficacy in a mouse model of chronic tuberculosis infection.

Protocol:

-

Infection: Infect BALB/c mice via aerosol with a low dose of M. tuberculosis H37Rv.

-

Treatment Initiation: Begin treatment with this compound (e.g., via intraperitoneal injection) 4-6 weeks post-infection, once a chronic infection is established.[1]

-

Dosing Regimen: Administer this compound at various doses (e.g., 5.6 and 16.7 mg/kg) daily for a specified duration (e.g., 2-4 weeks).[1]

-

Organ Homogenization: At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleens. Homogenize the organs in phosphate-buffered saline (PBS).

-

CFU Enumeration: Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates. Incubate the plates at 37°C for 3-4 weeks.

-

Data Analysis: Count the number of colony-forming units (CFU) and calculate the bacterial load in the organs. Compare the CFU counts in the treated groups to the untreated control group to determine the efficacy of this compound.[5]

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols.

MbtA Enzyme Inhibition Assay Workflow

Caption: Workflow for the MbtA enzyme inhibition assay.

Whole-Cell Activity Assay Workflow

Caption: Workflow for the whole-cell antimycobacterial activity assay.

Conclusion

This compound represents a significant advancement in the pursuit of novel anti-tubercular agents with a unique mechanism of action. By targeting the essential mycobactin biosynthesis pathway through the potent and selective inhibition of MbtA, this compound effectively deprives M. tuberculosis of iron, leading to growth inhibition. The data presented in this guide underscore its potential as a lead compound for further drug development. The detailed experimental protocols and workflows provided herein should serve as a valuable resource for researchers in the field, facilitating further investigation into this promising class of inhibitors and the development of new strategies to combat tuberculosis.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of deuterium-labelled 5′-O-[N-(Salicyl)sulfamoyl]adenosine (Sal-AMS-d4) as an internal standard for quantitation of Sal-AMS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of Siderophore Biosynthesis by 2-Triazole Substituted Analogues of 5’-O-[N-(Salicyl)sulfamoyl]adenosine: Antibacterial Nucleosides Effective Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Salicyl-AMS Inhibition of MbtA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the mechanism by which Salicyl-AMS inhibits MbtA, a critical enzyme in the mycobactin biosynthesis pathway of Mycobacterium tuberculosis. Understanding this interaction is pivotal for the development of novel anti-tubercular agents that target iron acquisition, a key virulence factor for the pathogen.

Executive Summary

This compound (5'-O-[N-(salicyl)sulfamoyl]adenosine) is a potent and selective inhibitor of the salicylate adenylation enzyme MbtA.[1][2][3][4][5] It functions as a first-in-class antibacterial lead compound targeting the biosynthesis of salicylic acid-derived siderophores, which are essential for iron acquisition by Mycobacterium tuberculosis.[1][2][3][4][5] this compound exhibits a slow-onset, tight-binding, and competitive inhibition mechanism against MbtA.[6] By mimicking the salicyl-AMP reaction intermediate, this compound effectively blocks the initial step of the mycobactin biosynthesis pathway, leading to iron starvation and subsequent inhibition of bacterial growth, particularly under iron-limiting conditions.[1][7]

The MbtA Signaling Pathway and Point of Inhibition

MbtA catalyzes the first of two half-reactions in the initial step of mycobactin biosynthesis.[1][6] This involves the ATP-dependent adenylation of salicylic acid to form a salicyl-AMP intermediate that remains non-covalently bound to the enzyme's active site.[1][6] This intermediate is then transferred to the aryl carrier protein domain of MbtB. This compound is designed to mimic this tightly-bound salicyl-AMP intermediate, thereby blocking the progression of the biosynthetic pathway.[7]

Quantitative Analysis of MbtA Inhibition

The inhibitory potency of this compound and its analogues against MbtA has been characterized through extensive kinetic studies. The data presented below summarizes key kinetic parameters, providing a quantitative basis for understanding the inhibitor's efficacy.

| Compound | Kiapp (nM) | konapp (104 M-1s-1) | koff (10-4 s-1) | tR (min) |

| This compound | 0.43 ± 0.04 | 5.3 ± 0.8 | 2.3 ± 0.3 | 50 ± 6 |

Table 1: Kinetic Parameters for the Inhibition of MbtA by this compound.[1] Note: Data are presented as mean ± standard error. tR represents the residence time.

Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound as an MbtA inhibitor.

Cloning, Overexpression, and Purification of Recombinant MbtA

The production of functional MbtA is a prerequisite for in vitro inhibition studies. An optimized protocol for obtaining high yields of recombinant MbtA from E. coli is as follows:

MbtA Activity and Inhibition Assay

A continuous spectrophotometric assay is utilized to determine the adenylation activity of MbtA and to evaluate its inhibition by this compound. The hydroxylamine–7-methyl-6-thioguanosine (HA–MesG) assay is a robust method for this purpose.

Principle: The assay couples the adenylation reaction to the release of pyrophosphate (PPi). Inorganic pyrophosphatase hydrolyzes PPi to two molecules of inorganic phosphate (Pi). The purine nucleoside phosphorylase (PNPase) then catalyzes the phosphorolysis of a chromogenic substrate, 7-methyl-6-thioguanosine (MesG), in the presence of Pi, leading to a detectable increase in absorbance at 360 nm.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2), ATP, salicylic acid, MesG, PNPase, and inorganic pyrophosphatase.

-

Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture and pre-incubate with MbtA for a defined period to account for slow-onset inhibition.

-

Reaction Initiation: Initiate the reaction by adding a final concentration of purified MbtA.

-

Data Acquisition: Monitor the change in absorbance at 360 nm over time using a spectrophotometer.

-

Data Analysis: Determine initial reaction velocities from the linear phase of the progress curves. Calculate kinetic parameters such as Km, kcat, and Ki by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).

Antimycobacterial Activity Assessment

The efficacy of this compound against whole mycobacterial cells is determined using growth inhibition assays.

Protocol:

-

Bacterial Strain: Use a suitable strain of Mycobacterium, such as a non-pathogenic, fast-growing Mycobacterium smegmatis engineered for MbtA-dependent susceptibility, or pathogenic M. tuberculosis.[1]

-

Culture Conditions: Grow mycobacteria in an appropriate medium (e.g., Middlebrook 7H9) under both iron-rich and iron-limiting conditions.

-

Inhibitor Treatment: Inoculate the cultures into 96-well plates containing serial dilutions of this compound.

-

Incubation: Incubate the plates at 37°C for a period sufficient for growth (e.g., several days for M. tuberculosis).

-

Growth Measurement: Determine bacterial growth by measuring optical density at 600 nm (OD600) or by using a viability indicator dye (e.g., resazurin).

-

Data Analysis: Calculate the minimum inhibitory concentration (MIC) or the half-maximal inhibitory concentration (IC50) by plotting the growth inhibition against the inhibitor concentration.

Logical Framework of this compound Inhibition

The inhibitory action of this compound is based on its structural and chemical mimicry of the natural reaction intermediate. The following diagram illustrates the logical relationship between the normal enzymatic reaction and the inhibition process.

Conclusion

This compound represents a validated and promising lead compound for the development of novel anti-tuberculosis therapies. Its mechanism of action, centered on the potent and selective inhibition of MbtA, disrupts the essential iron acquisition machinery of M. tuberculosis. The detailed kinetic and cellular data, supported by robust experimental protocols, provide a solid foundation for further structure-activity relationship studies and preclinical development. The continued exploration of MbtA inhibitors, guided by the principles outlined in this guide, holds significant potential for addressing the global challenge of drug-resistant tuberculosis.

References

- 1. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - Biochemistry - Figshare [acs.figshare.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Salicyl-AMS: A Potent Inhibitor of Mycobactin Biosynthesis for Tuberculosis Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, presents a formidable challenge to global public health. This has intensified the search for novel therapeutic agents that act on previously unexploited bacterial pathways. One such promising target is the biosynthesis of mycobactins, a group of essential iron-chelating siderophores produced by Mtb to acquire iron, a critical nutrient for its survival and pathogenesis within the host.[1][2] Salicyl-AMS (5′-O-[N-(salicyl)sulfamoyl]adenosine) has emerged as a first-in-class, potent inhibitor of this pathway, demonstrating significant promise as a lead compound for the development of new anti-tubercular drugs.[3][4][5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action: Targeting the MbtA Enzyme

This compound exerts its inhibitory effect by targeting MbtA, a crucial enzyme in the mycobactin biosynthesis pathway.[6] MbtA is a salicylate adenylation enzyme that catalyzes the first committed step in the pathway: the ATP-dependent activation of salicylic acid to form a salicyl-AMP intermediate.[3][4] This intermediate is then transferred to the aryl carrier protein domain of the nonribosomal peptide synthetase MbtB.[6]

This compound is a synthetic bisubstrate analog that mimics the salicyl-AMP intermediate.[7][8] By replacing the unstable phosphoanhydride bond with a stable sulfamoyl group, this compound acts as a potent, competitive, and tight-binding inhibitor of MbtA.[3][8] Kinetic analyses have revealed that this compound exhibits a static, slow-onset inhibition mechanism.[3] This targeted inhibition of MbtA effectively blocks the entire mycobactin biosynthesis pathway, leading to iron starvation and subsequent growth inhibition of M. tuberculosis, particularly under the iron-limiting conditions found within the host.[4]

Quantitative Inhibition Data

The inhibitory potency of this compound against MbtA and its efficacy against M. tuberculosis have been quantified in several studies. The following tables summarize the key quantitative data.

| Inhibitor | Target Enzyme | Parameter | Value | Reference |

| This compound | MbtA from M. tuberculosis | KiATP | 0.76 ± 0.43 nM | [4] |

| This compound | MbtA from M. tuberculosis | Kisal | 1.04 ± 0.48 nM | [4] |

| This compound | MbtA from M. tuberculosis | Average Ki | 0.9 nM | [4] |

| This compound | YbtE from Y. pestis | Ki | 0.7 nM | [4] |

| 2-phenylamino-Sal-AMS | MbtA from M. tuberculosis | Kiapp | 0.94 nM | [9] |

Table 1: In Vitro Enzyme Inhibition Data. KiATP and Kisal represent the inhibition constants determined with respect to ATP and salicylic acid, respectively.

| Inhibitor | Organism | Assay Condition | Parameter | Value | Reference |

| This compound | M. tuberculosis H37Rv | Iron-depleted media | MIC | 0.5 µg/mL | [6] |

| This compound | M. tuberculosis | Iron-limiting conditions | MIC | 0.39 µM | [7] |

Table 2: Whole-Cell Activity Data. MIC (Minimum Inhibitory Concentration) values demonstrate the effectiveness of this compound in inhibiting bacterial growth.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Mycobactin biosynthesis pathway and the inhibitory action of this compound.

Caption: General experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used in the characterization of this compound.

MbtA Enzyme Inhibition Assay (Continuous Spectrophotometric Assay)

This assay continuously monitors the MbtA-catalyzed adenylation of salicylic acid.

-

Reagents and Buffers:

-

Assay Buffer: 75 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT.

-

Substrates: Salicylic acid, ATP.

-

Coupling Enzymes: Pyruvate kinase, lactate dehydrogenase, and myokinase.

-

Other Reagents: Phosphoenolpyruvate, NADH.

-

Enzyme: Purified recombinant MbtA from M. tuberculosis.

-

Inhibitor: this compound dissolved in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, phosphoenolpyruvate, NADH, and the coupling enzymes.

-

Add a defined concentration of purified MbtA and incubate for a few minutes at a constant temperature (e.g., 25°C or 37°C) to allow for temperature equilibration.

-

Initiate the reaction by adding the substrates, salicylic acid and ATP. For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound before adding the substrates.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the rate of AMP formation, and thus to the MbtA activity.

-

Calculate initial reaction velocities from the linear portion of the absorbance versus time plot.

-

Determine kinetic parameters such as Km, kcat, and for inhibition studies, IC₅₀ and Ki values by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Morrison equation for tight-binding inhibitors).[4][8]

-

Mycobacterial Growth Inhibition Assay

This assay determines the minimum inhibitory concentration (MIC) of this compound against whole M. tuberculosis cells.

-

Materials and Media:

-

M. tuberculosis strain (e.g., H37Rv).

-

Growth Medium: Middlebrook 7H9 broth supplemented with ADC (albumin, dextrose, catalase) and Tween 80, made iron-deficient by treatment with Chelex resin or by using iron-poor media formulations.

-

Inhibitor: this compound dissolved in DMSO.

-

Growth Indicator: AlamarBlue or Resazurin.

-

96-well microplates.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the iron-depleted growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of M. tuberculosis to a final desired cell density. Include positive (no inhibitor) and negative (no bacteria) controls.

-

Incubate the plates at 37°C for a specified period (typically 7-14 days for M. tuberculosis).

-

After incubation, add the AlamarBlue reagent to each well and incubate for an additional 24 hours.

-

Determine the MIC by visual inspection (the lowest concentration of the inhibitor that prevents a color change from blue to pink) or by measuring fluorescence with a plate reader.[6]

-

Conclusion and Future Directions

This compound is a well-characterized and potent inhibitor of mycobactin biosynthesis, a pathway essential for the virulence of M. tuberculosis. Its specific targeting of MbtA, coupled with its efficacy in iron-limiting conditions that mimic the host environment, makes it a highly attractive candidate for further drug development. While in vivo studies have provided proof-of-concept for this antibacterial strategy, challenges such as in vivo toxicity and rapid clearance need to be addressed through medicinal chemistry efforts to optimize the lead compound.[3][6] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel anti-tubercular agents targeting siderophore biosynthesis.

References

- 1. Approaches for targeting the mycobactin biosynthesis pathway for novel anti-tubercular drug discovery: where we stand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mycobactin Biosynthesis Pathway: A Prospective Therapeutic Target in the Battle against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Siderophore Biosynthesis by 2-Triazole Substituted Analogues of 5’-O-[N-(Salicyl)sulfamoyl]adenosine: Antibacterial Nucleosides Effective Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of a Selective Activity-Based Probe for Adenylating Enzymes: Profiling MbtA Involved in Siderophore Biosynthesis from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Salicyl-AMS in Targeting Siderophore Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is an essential nutrient for virtually all living organisms, playing a critical role in a myriad of cellular processes. For pathogenic bacteria, the acquisition of iron from the host environment is a crucial determinant of virulence and survival. However, the concentration of free iron in host tissues is extremely low, as it is tightly sequestered by host proteins such as transferrin and lactoferrin. To overcome this iron-limited environment, many bacteria have evolved sophisticated iron acquisition systems, a primary example of which is the production and secretion of high-affinity iron chelators known as siderophores.

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, relies heavily on the biosynthesis of its own siderophores, mycobactins, to scavenge iron from the host.[1][2][3] The biosynthetic pathway of mycobactins is a complex, multi-enzymatic process, making it an attractive target for the development of novel anti-tubercular agents.[4] One of the key enzymes in this pathway is Salicyl-AMP ligase (MbtA), which catalyzes the initial activation of salicylic acid, a crucial precursor for mycobactin synthesis.[4][5]

This technical guide provides an in-depth overview of Salicyl-AMS (5'-O-[N-(salicyl)sulfamoyl]adenosine), a potent and specific inhibitor of MbtA. We will delve into its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and visualize the key pathways and workflows involved.

Mechanism of Action of this compound

This compound is a rationally designed bisubstrate inhibitor that mimics the acyl-adenylate intermediate of the MbtA-catalyzed reaction.[1][6] MbtA catalyzes the ATP-dependent activation of salicylic acid to form a salicyl-AMP intermediate.[1] This intermediate is then transferred to the adjacent aryl carrier protein domain of MbtB. This compound acts as a stable analog of this transient intermediate, binding tightly to the active site of MbtA and preventing the subsequent steps in the mycobactin biosynthesis pathway.[6][7] By inhibiting MbtA, this compound effectively blocks the production of mycobactins, leading to iron starvation and subsequent growth inhibition of M. tuberculosis, particularly under iron-limiting conditions.[8]

Data Presentation: Efficacy of this compound

The efficacy of this compound has been evaluated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

| Parameter | Value | Enzyme/Organism | Assay Conditions | Reference |

| IC₅₀ | 0.39 µM | Mycobacterium tuberculosis H37Rv | Iron-deficient medium | [8] |

| IC₅₀ | >20 µM | Mycobacterium tuberculosis H37Rv | Iron-rich medium | [8] |

| Kᵢ | 0.35-1.08 nM | Salicylate adenylation enzymes | Biochemical assays | [9] |

| MIC | 0.5 µg/mL | Mycobacterium tuberculosis H37Rv | alamarBlue assay |

Table 1: In Vitro Efficacy of this compound

| Animal Model | Dose | Route | Outcome | Reference |

| Mouse | 5.6 mg/kg | Intraperitoneal | Significant inhibition of M. tuberculosis growth in the lung | |

| Mouse | 16.7 mg/kg | Intraperitoneal | Significant inhibition of M. tuberculosis growth in the lung |

Table 2: In Vivo Efficacy of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the activity of this compound.

MbtA Enzyme Inhibition Assay (Continuous Spectrophotometric Assay)

This assay continuously monitors the MbtA-catalyzed production of pyrophosphate (PPi) in the presence and absence of this compound.

Materials:

-

Purified recombinant MbtA enzyme

-

Salicylic acid

-

ATP (Adenosine triphosphate)

-

MgCl₂

-

Tricine buffer (pH 8.0)

-

Pyrophosphatase, inorganic

-

Phosphate sensor (e.g., EnzChek Phosphate Assay Kit)

-

This compound

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at the appropriate wavelength for the phosphate sensor.

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of MbtA enzyme in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10% glycerol).

-

Prepare stock solutions of salicylic acid, ATP, and this compound in an appropriate solvent (e.g., DMSO).

-

Prepare the reaction buffer: 50 mM Tricine (pH 8.0), 10 mM MgCl₂, and 0.2 U/mL inorganic pyrophosphatase.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well for a final volume of 100 µL:

-

Reaction buffer

-

Desired concentration of this compound (or DMSO for control)

-

Purified MbtA enzyme (final concentration typically in the nM range)

-

-

Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

-

-

Initiate Reaction:

-

Initiate the reaction by adding a mixture of salicylic acid and ATP to each well. The final concentrations should be at or near the Km values for each substrate.

-

-

Measurement:

-

Immediately place the microplate in a spectrophotometer pre-set to the appropriate temperature (e.g., 25°C).

-

Monitor the increase in absorbance over time at the wavelength specified by the phosphate sensor manufacturer. The rate of absorbance change is proportional to the rate of PPi production.

-

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

-

Determine the percent inhibition for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Mycobacterium tuberculosis Growth Inhibition Assay (Iron-Limiting Conditions)

This assay determines the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis grown in an iron-depleted environment.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

Chelex 100 resin

-

This compound

-

96-well microplates

-

AlamarBlue reagent

-

Fluorometer or spectrophotometer

Procedure:

-

Preparation of Iron-Depleted Medium:

-

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions.

-

Add Chelex 100 resin (5% w/v) to the broth and stir for at least 4 hours at 4°C to chelate iron.

-

Filter the broth through a 0.22 µm filter to remove the Chelex resin.

-

Aseptically add ADC supplement to the iron-depleted 7H9 broth.

-

-

Bacterial Inoculum Preparation:

-

Grow M. tuberculosis H37Rv in standard 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

-

Wash the bacterial cells twice with iron-depleted 7H9 broth to remove residual iron.

-

Resuspend the bacterial pellet in iron-depleted 7H9 broth and adjust the turbidity to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final inoculum of approximately 5 x 10⁴ CFU/well in the microplate.

-

-

Assay Setup:

-

In a 96-well microplate, perform serial two-fold dilutions of this compound in iron-depleted 7H9 broth.

-

Add the prepared bacterial inoculum to each well.

-

Include a drug-free control (inoculum in iron-depleted medium) and a negative control (medium only).

-

-

Incubation:

-

Incubate the microplate at 37°C in a humidified incubator for 5-7 days.

-

-

Viability Assessment (AlamarBlue Assay):

-

Data Analysis:

-

A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents this color change.

-

Siderophore Production Assay (Chrome Azurol S - CAS Assay)

This colorimetric assay quantifies the production of siderophores by M. tuberculosis in the presence of this compound.

Materials:

-

Chrome Azurol S (CAS)

-

Hexadecyltrimethylammonium bromide (HDTMA)

-

FeCl₃·6H₂O

-

Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer

-

Culture supernatants from M. tuberculosis grown with and without this compound

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Preparation of CAS Assay Solution:

-

Prepare individual stock solutions of CAS, HDTMA, and FeCl₃.

-

Slowly add the FeCl₃ solution to the CAS solution while stirring.

-

In a separate container, dissolve PIPES buffer in water and adjust the pH to 6.8.

-

Slowly add the CAS/FeCl₃ mixture to the HDTMA solution while stirring.

-

Add the PIPES buffer to the CAS/FeCl₃/HDTMA mixture and bring to the final volume with water. The final solution should be a deep blue color.

-

-

Assay Procedure:

-

Grow M. tuberculosis in iron-depleted 7H9 broth with varying concentrations of this compound.

-

After incubation, centrifuge the cultures to pellet the bacteria and collect the cell-free supernatant.

-

In a 96-well microplate, mix equal volumes of the culture supernatant and the CAS assay solution.

-

Incubate the plate at room temperature for 20-30 minutes.

-

-

Measurement:

-

Measure the absorbance at 630 nm.

-

-

Data Analysis:

-

Siderophore production is indicated by a decrease in absorbance at 630 nm as the siderophores remove iron from the CAS-iron complex, causing a color change from blue to orange/yellow.[12][13]

-

Calculate the percentage of siderophore units (psu) using the formula: psu = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (medium + CAS solution) and As is the absorbance of the sample (supernatant + CAS solution).

-

Mandatory Visualization

Mycobactin Biosynthesis Pathway and the Role of this compound

Caption: Inhibition of MbtA by this compound in the mycobactin biosynthesis pathway.

Experimental Workflow for Evaluating this compound

References

- 1. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Analyses of MbtB, MbtE, and MbtF suggest revisions to the mycobactin biosynthesis pathway in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Siderophore Biosynthesis Inhibitors as New Antibiotics for Biodefense | National Agricultural Library [nal.usda.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. interchim.fr [interchim.fr]

- 12. Siderophore Detection assay [protocols.io]

- 13. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Development of Salicyl-AMS: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyl-AMS (5´-O-[N-salicylsulfamoyl]adenosine) is a pioneering antibiotic lead compound, the result of rational drug design targeting a crucial metabolic pathway in pathogenic bacteria.[1][2] It is a potent inhibitor of salicylate adenylation enzymes, which are essential for the biosynthesis of siderophores—small molecules that bacteria use to scavenge iron, an element vital for their growth and virulence.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, synthesis, and biological evaluation of this compound, with a focus on its development as a potential therapeutic agent against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][4]

Mechanism of Action: Targeting Siderophore Biosynthesis

This compound was rationally designed to inhibit the enzyme MbtA from Mycobacterium tuberculosis.[3] MbtA is a salicylate adenylation enzyme that catalyzes the first committed step in the biosynthesis of mycobactin siderophores.[1][3] The enzyme activates salicylic acid by adenylating it with ATP to form a salicyl-AMP intermediate that remains bound to the active site.[3]

This compound acts as a stable mimetic of this tightly-bound salicyl-AMP intermediate.[1][3] By occupying the active site of MbtA, this compound potently inhibits its biochemical activity, thereby blocking the production of mycobactin siderophores.[1] This targeted inhibition of siderophore biosynthesis restricts the bacterium's ability to acquire iron, ultimately leading to growth inhibition, particularly under iron-limiting conditions.[3] This novel mechanism of action makes this compound a promising candidate for combating drug-resistant tuberculosis.[1]

Signaling Pathway: Inhibition of Mycobactin Biosynthesis

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and properties of this compound and its analogues.

Table 1: In Vitro Inhibitory Activity of this compound and Analogues against MbtA

| Compound | Ki (nM) | IC50 (µM) | Reference |

| This compound (1) | 0.05 - 1.04 | ~1 | [3] |

| Salicyl-2'-dAMS (2) | Not Reported | Not Reported | [3] |

| Salicyl-2-Ph-AMS (3a) | Not Reported | Not Reported | [3] |

| Salicyl-2-NHPh-AMS (3b) | Not Reported | Not Reported | [3] |

| Salicyl-AMSN (4a) | Not Reported | Not Reported | [3] |

| Salicyl-6-N-Me-AMS (5a) | Not Reported | Not Reported | [3] |

| Salicyl-6-N-c-Pr-AMS (5b) | Not Reported | Not Reported | [3] |

| Salicyl-6-MeO-AMSN (6) | Not Reported | Not Reported | [3] |

Data presented are ranges or approximations based on available literature.

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in a Mouse Model of Tuberculosis

| Parameter | Value | Administration Route | Dosing | Reference |

| Efficacy | ||||

| Reduction in Mtb growth in lung | Significant | Intraperitoneal | 5.6 or 16.7 mg/kg | [3][5] |

| Pharmacokinetics | ||||

| Cmax | 1.2 µg/ml | Oral | Not Specified | [5] |

| AUC | 58.6 µg·min/ml | Oral | Not Specified | [5] |

| Lung Half-life | 13.3 min | Not Specified | 50 mg/kg | [5] |

| Lung Half-life | 19.3 min | Not Specified | 200 mg/kg | [5] |

| Lung-to-plasma exposure ratio (AUClung/AUCplasma) | 0.52 | Not Specified | 50 mg/kg | [5] |

| Lung-to-plasma exposure ratio (AUClung/AUCplasma) | 0.66 | Not Specified | 200 mg/kg | [5] |

Note: In vivo toxicity was observed at doses ≥16.7 mg/kg.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research on this compound.

Synthesis of this compound, Sodium Salt

A gram-scale synthesis of this compound has been optimized to produce the more pharmaceutically acceptable sodium salt.[1] The synthesis proceeds in three main steps from commercially available adenosine 2´,3´-acetonide, followed by a two-step salt formation process.[1]

Step 1: Synthesis of 5´-O-sulfamoyladenosine 2´,3´-acetonide

-

Adenosine 2´,3´-acetonide is reacted with sulfamoyl chloride in N,N-dimethylacetamide.[1]

-

The reaction selectively targets the 5´-hydroxyl group to yield 5´-O-sulfamoyladenosine 2´,3´-acetonide.[1]

Step 2 & 3: Acylation and Deprotection (Not detailed in provided search results) These steps would involve the acylation of the sulfamoyl group with a salicylic acid derivative and subsequent removal of the acetonide protecting group to yield the free this compound.

Step 4 & 5: Conversion to Sodium Salt

-

The free acid of this compound is first converted to the triethylammonium salt to improve storage stability.[1]

-

The triethylammonium salt is then passed through a column to exchange the counterion to sodium, yielding the final this compound sodium salt.[1]

General Experimental Workflow for In Vitro and In Vivo Evaluation

MbtA Inhibition Assay (Morrison Analysis for Tight-Binding Inhibitors)

The determination of the inhibition constant (Ki) for this compound against MbtA is performed using Morrison analysis, which is suitable for tight-binding inhibitors.[3]

-

Enzyme and Substrates: Recombinant MbtA enzyme is used. The assay is conducted with varying concentrations of one substrate (either ATP or salicylic acid) while the other is held at a constant, saturating concentration.[3]

-

Inhibitor: this compound is tested over a range of concentrations.[3]

-

Assay Procedure: The reaction progress is monitored using a continuous spectrophotometric assay.[6] The initial velocities (vi) at different inhibitor concentrations are measured and compared to the uninhibited velocity (v0).[3]

-

Data Analysis: The fractional initial velocities (vi/v0) are plotted against the inhibitor concentration. The data are then fitted to the Morrison equation for tight-binding inhibitors to determine the apparent Ki (Kiapp).[3]

In Vivo Efficacy in a Mouse Model of Tuberculosis

-

Animal Model: Mice are infected with Mycobacterium tuberculosis.

-

Treatment: this compound is administered, typically via intraperitoneal injection, at various doses (e.g., 5.6 and 16.7 mg/kg).[3][5]

-

Evaluation: At specific time points, the bacterial load in the lungs is quantified by plating lung homogenates and counting colony-forming units (CFUs).[5]

-

Outcome: A significant reduction in the growth of M. tuberculosis in the lungs of treated mice compared to an untreated control group indicates in vivo efficacy.[5]

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel antibiotics with a targeted mechanism of action. Its potent inhibition of siderophore biosynthesis validates this pathway as a druggable target for anti-tuberculosis therapy. While in vivo studies have demonstrated proof-of-concept efficacy, challenges related to pharmacokinetics and toxicity remain.[3][5] Future research will likely focus on the development of this compound analogues with improved pharmacokinetic profiles, enhanced efficacy, and reduced off-target toxicity to advance this promising class of inhibitors towards clinical application.[3]

References

- 1. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mskcc.org [mskcc.org]

- 3. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and In Vivo Efficacy Studies of the Mycobactin Biosynthesis Inhibitor this compound in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Salicyl-AMS: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyl-AMS (5′-O-[N-salicylsulfamoyl]adenosine) is a potent, first-in-class inhibitor of salicylate adenylation enzymes, which are critical for the biosynthesis of siderophores in various pathogenic bacteria. By mimicking the salicyl-AMP intermediate, this compound effectively blocks the production of mycobactins in Mycobacterium tuberculosis and other similar iron-chelating molecules in bacteria like Yersinia pestis and Pseudomonas aeruginosa. This targeted inhibition of iron acquisition presents a promising strategy for the development of novel antibiotics, particularly against drug-resistant bacterial strains. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, synthesis, and mechanism of action of this compound.

Chemical Structure and Properties

This compound is a synthetic molecule that combines a salicylic acid moiety with a sulfamoylated adenosine. This bisubstrate analog design allows it to bind with high affinity to the active site of salicylate adenylation enzymes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-hydroxybenzoyl)sulfamate | [1] |

| Molecular Formula | C₁₇H₁₈N₆O₈S | [1] |

| Molecular Weight | 466.43 g/mol | [1] |

| CAS Number | 863238-55-5 | [1][2] |

| Appearance | White solid | [3] |

| Melting Point | Not reported | |

| Solubility | DMSO: ≥ 90.5 mg/mL (194.03 mM) Methanol: Soluble Water/Acetonitrile (1:1): Soluble (for chromatography) Formulation for in vivo studies (clear solution): ≥ 1.67 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2][3][4] |

Biological Properties and In Vitro Activity

This compound is a potent inhibitor of salicylate adenylation enzymes, demonstrating significant activity against enzymes from several pathogenic bacteria. Its antibacterial effect is particularly pronounced under iron-limiting conditions, which highlights its mechanism of action targeting siderophore biosynthesis.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Enzyme | Organism | Inhibition Parameter | Value | Reference |

| MbtA | Mycobacterium tuberculosis | Kᵢ | 0.9 nM | [5] |

| YbtE | Yersinia pestis | IC₅₀ | 14.7 µM | |

| PchD | Pseudomonas aeruginosa | IC₅₀ | 12.5 µM | |

| MbtA | Mycobacterium tuberculosis | IC₅₀ | 10.7 µM |

Experimental Protocols

Synthesis of this compound (Sodium Salt)

The following is a multi-step protocol for the gram-scale synthesis of this compound, adapted from published procedures.[3]

Workflow for the Synthesis of this compound

Caption: A multi-step synthesis of this compound sodium salt from adenosine 2',3'-acetonide.

Step 1: Sulfamoylation of Adenosine 2',3'-acetonide

-

React adenosine 2',3'-acetonide with sulfamoyl chloride in N,N-dimethylacetamide.

-

This reaction selectively targets the 5'-hydroxyl group to form 5'-O-sulfamoyladenosine 2',3'-acetonide.

Step 2: Salicylation

-

Activate salicylic acid with 1,1'-carbonyldiimidazole (CDI) in anhydrous acetonitrile.

-

Add the resulting activated species to a solution of 5'-O-sulfamoyladenosine 2',3'-acetonide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

The reaction yields 5'-O-(N-salicylsulfamoyl)adenosine 2',3'-acetonide.

Step 3: Deprotection

-

Dissolve the product from Step 2 in methanol and cool to 0 °C.

-

Add camphorsulfonic acid to remove the acetonide protecting group, yielding the free acid form of this compound.

Step 4: Conversion to Triethylammonium Salt

-

Dissolve the free acid of this compound in methanol and cool to -20 °C.

-

Add triethylamine dropwise and stir.

-

Purify the resulting residue by silica flash chromatography to obtain this compound as a triethylammonium salt.[3]

Step 5: Conversion to Sodium Salt

-

Prepare a Dowex ion-exchange column in the sodium form.

-

Dissolve the triethylammonium salt in a minimal amount of 1:1 water/acetonitrile and load it onto the column.

-

Elute the column and lyophilize the collected solution to yield this compound as the final sodium salt.[3]

MbtA Inhibition Assay

The inhibitory activity of this compound against MbtA is determined using a continuous spectrophotometric assay.[5]

Workflow for MbtA Inhibition Assay

Caption: Workflow for determining the inhibitory kinetics of this compound against MbtA.

Protocol:

-

Prepare an assay reaction mixture containing 50 mM Tris-HCl (pH 8.0), 3 mM MgCl₂, 0.5 mM DTT, 0.1 U purine nucleoside phosphorylase (PNP), 0.04 U inorganic pyrophosphatase (PPT), 450 mM hydroxylamine, 0.4 mM MesG, 1 mM ATP, and 300 µM salicylic acid.

-

Add the inhibitor (this compound) from a stock solution in 10% DMSO to the desired final concentration.

-

Initiate the reaction by adding purified recombinant MbtA enzyme.

-

Continuously monitor the increase in absorbance at 650 nm, which corresponds to the release of inorganic phosphate, a byproduct of the adenylation reaction.

-

Determine the kinetic parameters, such as the inhibition constant (Kᵢ), by analyzing the reaction rates at various inhibitor and substrate concentrations. For tight-binding inhibitors like this compound, the Morrison equation is used for Kᵢ determination.[5]

Mechanism of Action

This compound acts as a competitive inhibitor of the salicylate adenylation enzyme MbtA with respect to ATP.[5] MbtA catalyzes the first committed step in the biosynthesis of mycobactin siderophores in M. tuberculosis. This step involves the ATP-dependent activation of salicylic acid to form a salicyl-AMP intermediate. This compound, as a stable analog of this intermediate, binds tightly to the MbtA active site, preventing the natural substrate from binding and thereby halting the siderophore biosynthesis pathway. Deprived of the ability to scavenge essential iron from the host environment, the bacterium's growth is inhibited.

Signaling Pathway of this compound Action

Caption: this compound inhibits the MbtA enzyme, blocking the mycobactin biosynthesis pathway and subsequent iron acquisition, which is essential for bacterial growth.

Conclusion

This compound represents a significant advancement in the rational design of antibacterial agents. Its potent and specific inhibition of a key enzyme in bacterial iron metabolism validates siderophore biosynthesis as a druggable target. The detailed information provided in this guide on its chemical structure, properties, synthesis, and mechanism of action serves as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of this promising class of antibiotics.

References

- 1. 5'-O-((2-Hydroxybenzoyl)sulfamoyl)adenosine | C17H18N6O8S | CID 636430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Specificity of Salicyl-AMS for Salicylate Adenylation Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyl-AMS (5'-O-[N-(salicyl)sulfamoyl]adenosine) is a potent, rationally designed inhibitor of salicylate adenylation enzymes, which are crucial for siderophore biosynthesis in various pathogenic bacteria. Siderophores are high-affinity iron chelators that are essential for bacterial survival and virulence in iron-limited host environments. By targeting the first committed step in the biosynthesis of salicylate-derived siderophores, this compound represents a promising class of anti-infective agents with a novel mechanism of action. This technical guide provides a comprehensive overview of the specificity of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a discussion of its selectivity.

Mechanism of Action

This compound is a synthetic analogue of the natural reaction intermediate, salicyl-adenosine monophosphate (salicyl-AMP). Adenylation enzymes catalyze a two-step reaction: first, the activation of a carboxylic acid substrate (in this case, salicylic acid) with ATP to form a tightly bound acyl-adenylate intermediate, and second, the transfer of the activated acyl group to a carrier protein. This compound mimics the salicyl-AMP intermediate, binding tightly to the active site of the salicylate adenylation enzyme and preventing the completion of the catalytic cycle.[1][2] This mechanism-based inhibition leads to the potent and specific disruption of siderophore production.

Quantitative Inhibitory Data

This compound has been shown to be a potent inhibitor of several bacterial salicylate adenylation enzymes. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. The following table summarizes the reported Ki values for this compound against its primary targets.

| Enzyme Target | Organism | Siderophore Pathway | Ki (nM) | Reference |

| MbtA | Mycobacterium tuberculosis | Mycobactin | 0.9 | [3] |

| YbtE | Yersinia pestis | Yersiniabactin | 0.7 | [3] |

| PchD | Pseudomonas aeruginosa | Pyochelin | nanomolar range | [4] |

Specificity of this compound

The specificity of an inhibitor is a critical parameter in drug development, as off-target effects can lead to toxicity and other undesirable outcomes.

Specificity for Salicylate Adenylation Enzymes

This compound demonstrates high potency against its intended targets, the salicylate adenylation enzymes MbtA, YbtE, and PchD.[3][4] This specificity is attributed to its design as a mimic of the salicyl-AMP intermediate, which is unique to this class of enzymes. The salicylate moiety of this compound provides the specific recognition for the salicylate-binding pocket of these enzymes.

Selectivity Against Other Adenylation Enzymes

While comprehensive profiling against a broad range of adenylation enzymes is not extensively reported in the public literature, the design of this compound suggests a high degree of selectivity. Adenylation enzymes that activate substrates other than salicylic acid would not be expected to bind this compound with high affinity due to the lack of a compatible binding pocket for the salicylate group.

Selectivity Against Mammalian Enzymes

An important consideration for any potential therapeutic is its effect on human cells. Studies have shown that this compound is not cytotoxic against mammalian cells, suggesting a favorable selectivity profile.[5] While extensive screening data against a panel of human kinases, ATPases, and other ATP-binding enzymes is not publicly available, the lack of cytotoxicity implies that this compound does not significantly inhibit essential mammalian enzymes at therapeutic concentrations. This is a crucial advantage for its development as an anti-infective agent.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures related to this compound, the following diagrams are provided.

Caption: Inhibition of Siderophore Biosynthesis by this compound.

Caption: Workflow for Determining this compound Inhibition Constant.

Experimental Protocols

The following is a detailed methodology for a continuous spectrophotometric assay to determine the inhibitory activity of this compound against a salicylate adenylation enzyme such as MbtA. This protocol is adapted from established methods for characterizing adenylation enzyme inhibitors.[1][3]

Continuous Spectrophotometric Assay for Adenylation Enzyme Inhibition

This assay measures the production of pyrophosphate (PPi), a product of the adenylation reaction. The PPi is coupled to the enzymatic conversion of a chromogenic substrate, 7-methylthioguanosine (MesG), to 7-methylguanine, which can be monitored by an increase in absorbance at 360 nm.

Materials:

-

Purified salicylate adenylation enzyme (e.g., MbtA)

-

This compound

-

Salicylic acid

-

Adenosine triphosphate (ATP)

-

Tris-HCl buffer

-

Magnesium chloride (MgCl₂)

-

Inorganic pyrophosphatase (PPase)

-

Purine nucleoside phosphorylase (PNP)

-

7-methylthioguanosine (MesG)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 360 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a 2x assay buffer containing 100 mM Tris-HCl (pH 7.5) and 20 mM MgCl₂.

-

Prepare stock solutions of ATP (e.g., 100 mM), salicylic acid (e.g., 10 mM), and MesG (e.g., 10 mM) in the appropriate buffer.

-

Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of inhibitor concentrations.

-

Prepare a solution of the coupling enzymes, PPase and PNP, in assay buffer.

-

-

Assay Setup:

-

In each well of a 96-well plate, add the following components to a final volume of 100 µL:

-

50 µL of 2x assay buffer

-

ATP to a final concentration of 1 mM

-

Salicylic acid to a final concentration of 250 µM

-

MesG to a final concentration of 200 µM

-

PPase to a final concentration of 1 U/mL

-

PNP to a final concentration of 0.2 U/mL

-

A specific concentration of this compound (or DMSO for control)

-

-

Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5-10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the salicylate adenylation enzyme (e.g., MbtA to a final concentration of 10-50 nM) to each well.

-

Immediately begin monitoring the increase in absorbance at 360 nm over time using a plate reader. Collect data points every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per unit time) for each inhibitor concentration from the linear portion of the progress curves.

-

Plot the initial velocity as a function of the this compound concentration.

-

Determine the inhibition constant (Ki) by fitting the data to the Morrison equation for tight-binding inhibitors, as this compound is known to be a potent inhibitor.

-

Conclusion

This compound is a highly potent and specific inhibitor of bacterial salicylate adenylation enzymes. Its mechanism of action, mimicking a key reaction intermediate, provides a strong basis for its selectivity. The available data indicates that this compound has nanomolar affinity for its intended targets in pathogenic bacteria, including the causative agents of tuberculosis, plague, and opportunistic infections. Furthermore, the lack of cytotoxicity against mammalian cells suggests a favorable safety profile. The detailed experimental protocols provided in this guide will enable researchers to further characterize the inhibitory properties of this compound and similar compounds. As the threat of antibiotic resistance continues to grow, the targeted inhibition of essential bacterial pathways, as exemplified by this compound, offers a promising avenue for the development of new and effective anti-infective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Lipidomic discovery of deoxysiderophores reveals a revised mycobactin biosynthesis pathway in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Kinetic Analyses of the Siderophore Biosynthesis Inhibitor this compound and Analogues as MbtA Inhibitors and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Salicyl-AMS Sodium Salt

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salicyl-AMS (5'-O-[N-salicylsulfamoyl]adenosine) is a potent inhibitor of salicylate adenylation enzymes, which are crucial for bacterial siderophore biosynthesis. This makes it a significant lead compound in the development of novel antibiotics, particularly for treating tuberculosis by targeting the iron acquisition machinery of Mycobacterium tuberculosis.[1][2][3] this compound mimics the tightly-bound reaction intermediate, salicyl-AMP, thereby inhibiting the enzyme MbtA, which catalyzes the first step in mycobactin siderophore synthesis.[1] This document provides a detailed protocol for the gram-scale synthesis of this compound sodium salt, ensuring high purity for research applications.[1][2]

Quantitative Data Summary

The synthesis of this compound sodium salt is a multi-step process with varying yields at each stage. The following table summarizes the key quantitative data from the synthesis process, starting from commercially available adenosine 2',3'-acetonide.[1]

| Step | Product | Starting Material | Yield | Purity | Overall Yield (from Adenosine Acetonide) |

| 1. Sulfamoylation | 5'-O-sulfamoyladenosine 2',3'-acetonide | Adenosine 2',3'-acetonide | 62.5% | - | 62.5% |

| 2. Acylation | This compound | 5'-O-sulfamoyladenosine | - | - | - |

| 3. Salt Formation (Triethylammonium) | This compound, triethylammonium salt | This compound (free acid) | 85.8% | - | - |

| 4. Salt Exchange (Sodium) | This compound, sodium salt | This compound, triethylammonium salt | 94.4% | 99.9% | 11.6% |

Experimental Protocols

This protocol is adapted from the optimized, multigram synthesis which provides highly purified this compound as its sodium salt.[1][3]

Materials and Reagents:

-

Adenosine 2',3'-acetonide

-

Sulfamoyl chloride

-

N,N-dimethylacetamide (DMA)

-

Salicylic acid, N-hydroxysuccinimide ester

-

Triethylamine (Et3N)

-

Dowex 50WX8 sodium form resin

-

Ethyl acetate

-

Methanol

-

Water (deionized)

-

Acetonitrile

-

Phosphate buffered saline (PBS)

-

Dimethylsulfoxide (DMSO)

Protocol 1: Synthesis of this compound Free Acid

This synthesis is a three-step process starting from adenosine 2',3'-acetonide.[1]

-

Synthesis of 5'-O-sulfamoyladenosine 2',3'-acetonide: Adenosine 2',3'-acetonide reacts with sulfamoyl chloride at the 5'-hydroxyl position in N,N-dimethylacetamide to yield 5'-O-sulfamoyladenosine 2',3'-acetonide.[1]

-

Acylation: The sulfamoyl group is then acylated with an activated salicylic acid derivative (e.g., salicylic acid, N-hydroxysuccinimide ester) to form the protected this compound.

-

Deprotection: The acetonide protecting group is removed under acidic conditions to yield the this compound free acid.

Protocol 2: Conversion to this compound Sodium Salt

The conversion of the free acid to the sodium salt is a two-step process to ensure stability and purity.[1]

-

Formation of the Triethylammonium Salt: The this compound free acid is treated with excess, freshly distilled triethylamine at -20 °C to form the stable and isolable triethylammonium salt. This salt is then purified by silica flash chromatography using a mobile phase of 4:1 ethyl acetate/methanol with 1% triethylamine.[1]

-

Ion Exchange to the Sodium Salt:

-

Prepare a column with Dowex 50WX8 sodium form resin. Wash the resin sequentially with water, methanol, water, acetonitrile, water, and 1 N aqueous sodium hydroxide. Then, wash with water until the eluent pH is 7.[1]

-

Dissolve the this compound, triethylammonium salt in a minimal amount of 1:1 water/acetonitrile.

-

Load the solution onto the prepared Dowex column and allow it to incubate with the resin for 10 minutes.[1]

-

Elute the column with water and collect fractions.

-

Analyze the fractions by spotting on a TLC plate and visualizing under UV light (254 nm).

-

Combine the UV-active fractions and lyophilize to obtain the this compound, sodium salt as a fluffy white solid.[1]

-

Protocol 3: Preparation of a Stock Solution

For biological assays, a freshly prepared stock solution is recommended.[1]

-

Dissolve 2 mg of this compound, sodium salt in 0.4 mL of a 9:1 mixture of phosphate-buffered saline (PBS) and dimethylsulfoxide (DMSO).

-

This will generate a 5 mg/mL stock solution. The solution should be freshly prepared before use.[1]

Visualizations

Diagram 1: Synthesis Workflow of this compound Sodium Salt

Caption: Workflow for the synthesis of this compound sodium salt.

Diagram 2: Mechanism of Action of this compound

Caption: Inhibition of MbtA by this compound in siderophore biosynthesis.

References

- 1. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes. [vivo.weill.cornell.edu]

- 3. Gram-scale preparation of the antibiotic lead compound this compound, a potent inhibitor of bacterial salicylate adenylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Efficacy Testing of Salicyl-AMS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicyl-AMS (Salicyl-adenosine monophosphate sulfamate) is recognized as a potent inhibitor of salicylate adenylation enzymes, which are crucial for the biosynthesis of siderophores in bacteria like Mycobacterium tuberculosis.[1][2] By mimicking the salicyl-AMP reaction intermediate, this compound effectively blocks this pathway.[1] While its primary application is as a potential antibacterial agent, understanding its effects on eukaryotic cells is crucial for preclinical development. This document outlines a series of in vitro assays to evaluate the efficacy and potential off-target effects of this compound on cellular metabolism, focusing on the AMP-activated protein kinase (AMPK) signaling pathway.

AMPK is a central regulator of cellular energy homeostasis, activated in response to stresses that deplete cellular ATP.[3] Activation of AMPK leads to the phosphorylation and inactivation of key enzymes involved in anabolic processes, such as acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, thereby conserving cellular energy.[4] This proposed workflow will assess the hypothesis that this compound, by potentially inducing cellular stress, may activate the AMPK pathway. The following protocols detail methods to measure AMPK activation, ACC phosphorylation, cellular ATP levels, and fatty acid synthesis.

Proposed Signaling Pathway of this compound Action

Caption: Proposed signaling cascade for this compound in eukaryotic cells.

Experimental Workflow

Caption: General experimental workflow for assessing this compound efficacy.

Quantitative Data Summary

The following table summarizes hypothetical data from the described assays to illustrate potential results following treatment of a cancer cell line (e.g., HepG2) with this compound for 24 hours.

| Assay | Parameter Measured | This compound (10 µM) | This compound (50 µM) | Control (Vehicle) |

| Cellular ATP Level | RLU (Relative Luminescence Units) | 85,000 | 45,000 | 120,000 |

| AMPK Activity | ADP Formed (RLU) | 60,000 | 110,000 | 15,000 |

| ACC Phosphorylation | p-ACC/Total ACC Ratio (Densitometry) | 1.8 | 3.5 | 0.5 |

| Fatty Acid Synthesis | 14C-Acetate Incorporation (CPM) | 9,500 | 3,200 | 25,000 |

| Cell Viability | IC50 (µM) | - | 48.5 | - |

Experimental Protocols

Cellular ATP Level Assay

This protocol is based on a luminescent assay that measures ATP released from lysed cells. The light intensity is directly proportional to the intracellular ATP concentration.[5]

Materials:

-

White, opaque 96-well plates suitable for luminescence detection.

-

Luminescent ATP Cell Viability Assay Kit (e.g., CellTiter-Glo® or equivalent).[6]

-

Cultured cells (e.g., HepG2, A549).

-

This compound.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the cells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24 hours).

-

Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.

-

Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the ATP assay reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measurement: Measure the luminescence of each well using a luminometer.[7]

AMPK Activity Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the AMPK kinase reaction, which is then converted to ATP and detected as a luminescent signal.

Materials:

-

Recombinant active AMPK.

-

AMPK substrate peptide (e.g., SAMStide).[8]

-

ADP-Glo™ Kinase Assay Kit (Promega).

-

This compound.

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).

-

White, opaque 384-well plates.

-

Luminometer.

Protocol:

-

Prepare Cell Lysates: After treating cells with this compound as described above, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates.

-

Kinase Reaction Setup: In a 384-well plate, add the following to each well:

-

1 µL of cell lysate (containing activated AMPK) or recombinant AMPK.

-

2 µL of a mixture of AMPK substrate and ATP in Kinase Buffer.

-

2 µL of this compound dilution or vehicle control.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[8]

-

ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP.

-

Signal Generation: Incubate at room temperature for 30 minutes to allow for the generation of a stable luminescent signal.

-

Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP formed and thus to the AMPK activity.

Acetyl-CoA Carboxylase (ACC) Phosphorylation Assay (Western Blot)

This protocol determines the level of ACC phosphorylation at Ser79, a key indicator of AMPK activity, using Western blotting.

Materials:

-

Cell lysates prepared as in the AMPK activity assay.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.

-

Primary antibodies: Rabbit anti-phospho-ACC (Ser79) and Rabbit anti-total-ACC.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Protocol:

-